

ATTO 465 Dye: A Comprehensive Technical Guide to its Spectral Properties

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Compound of Interest

Compound Name: ATTO 465

Cat. No.: B15556038

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ATTO 465 is a fluorescent dye belonging to the ATTO series of labels, known for their high photostability and strong fluorescence. Derived from acriflavine, **ATTO 465** is characterized by its strong absorption, high fluorescence quantum yield, and notable thermal and photostability.^{[1][2]} It is a moderately hydrophilic dye that can be efficiently excited in the wavelength range of 420 to 465 nm.^{[1][2]} In aqueous solutions, it exhibits a remarkably large Stokes shift, which is the difference between the maximum absorption and the maximum emission wavelengths.^{[1][2]} This technical guide provides an in-depth overview of the core spectral properties of **ATTO 465**, experimental protocols for its characterization, and its application in advanced fluorescence imaging techniques.

Core Spectral and Photophysical Properties

The spectral characteristics of **ATTO 465** make it a versatile tool for various applications in life sciences, including the labeling of proteins, DNA, and RNA.^{[3][4]} Its key quantitative properties are summarized in the tables below.

Spectral Characteristics

Property	Value	Source
Excitation Maximum (λ_{abs})	453 nm	[3][4][5][6][7][8][9]
Emission Maximum (λ_{fl})	505 - 508 nm	[5][6][7][10]
Molar Extinction Coefficient (ϵ_{max})	$7.5 \times 10^4 \text{ M}^{-1} \text{ cm}^{-1}$	[3][4][7][8][9]
Stokes Shift	~55 nm	[1][2][9]

Photophysical Data

Property	Value	Source
Fluorescence Quantum Yield (η_{fl})	75%	[3][4][6][7][8]
Fluorescence Lifetime (τ_{fl})	5.0 ns	[3][4][7][8]
Molecular Weight (Carboxy)	~396 g/mol	[3][9]

Correction Factors for Biomolecule Conjugates

When **ATTO 465** is conjugated to proteins or nucleic acids, correction factors are necessary to accurately determine the degree of labeling.

Property	Value	Source
Correction Factor at 260 nm (CF260)	1.09 - 1.12	[3][4][7][8][9]
Correction Factor at 280 nm (CF280)	0.48 - 0.54	[3][4][7][8][9]

Experimental Protocols for Spectral Characterization

The determination of the spectral properties of **ATTO 465** involves standard spectroscopic techniques. The following is a generalized protocol for measuring the absorbance and

fluorescence spectra.

Measurement of UV-Visible Absorbance Spectrum

This protocol outlines the steps to determine the absorption characteristics of the dye, including its maximum absorption wavelength (λ_{abs}) and molar extinction coefficient (ϵ_{max}).

Materials:

- **ATTO 465** dye (e.g., carboxy derivative)
- High-purity solvent (e.g., phosphate-buffered saline (PBS) pH 7.4, or deionized water)
- UV-Vis spectrophotometer
- Quartz cuvettes (1 cm path length)
- Volumetric flasks and pipettes for serial dilutions

Procedure:

- **Stock Solution Preparation:** Prepare a concentrated stock solution of **ATTO 465** in the chosen solvent. Due to the high extinction coefficient, a concentration in the micromolar range is typically sufficient.
- **Serial Dilutions:** From the stock solution, prepare a series of dilutions to find a concentration that yields an absorbance value within the linear range of the spectrophotometer (typically 0.1 to 1.0 AU).
- **Spectrophotometer Setup:** Turn on the spectrophotometer and allow the lamp to warm up as per the manufacturer's instructions. Set the scanning range to encompass the expected absorption of **ATTO 465** (e.g., 300-600 nm).
- **Blank Measurement:** Fill a quartz cuvette with the pure solvent to be used for the dye solutions. Place it in the spectrophotometer and record a baseline or "blank" spectrum. This will be subtracted from the sample spectra.

- **Sample Measurement:** Rinse the cuvette with a small amount of the **ATTO 465** solution before filling it. Place the cuvette with the dye solution in the spectrophotometer and record the absorbance spectrum.
- **Data Analysis:** Identify the wavelength of maximum absorbance (λ_{abs}). To calculate the molar extinction coefficient, use the Beer-Lambert law ($A = \epsilon cl$), where A is the absorbance at λ_{abs} , c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

Measurement of Fluorescence Emission Spectrum

This protocol describes how to determine the fluorescence emission maximum (λ_{fl}) and relative quantum yield.

Materials:

- **ATTO 465** solution (from absorbance measurement)
- Fluorometer or spectrofluorometer
- Quartz fluorescence cuvettes (4 clear sides)
- A reference dye with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄)

Procedure:

- **Fluorometer Setup:** Turn on the fluorometer and allow the excitation lamp to stabilize.
- **Excitation Wavelength Selection:** Set the excitation wavelength of the fluorometer to the λ_{abs} determined from the absorbance spectrum (453 nm for **ATTO 465**).
- **Emission Scan:** Scan the emission spectrum over a range that will capture the entire fluorescence profile (e.g., 470-700 nm).
- **Data Analysis:** Identify the wavelength of maximum fluorescence intensity (λ_{fl}).
- **Quantum Yield Determination (Relative Method):**

- Measure the absorbance of both the **ATTO 465** solution and the reference dye at the excitation wavelength. The absorbance of both solutions should be kept low (< 0.1) to avoid inner filter effects.
- Measure the integrated fluorescence intensity of both the **ATTO 465** solution and the reference dye.
- Calculate the quantum yield of **ATTO 465** using the following equation:
 - $\Phi_{\text{sample}} = \Phi_{\text{ref}} * (I_{\text{sample}} / I_{\text{ref}}) * (A_{\text{ref}} / A_{\text{sample}}) * (n_{\text{sample}}^2 / n_{\text{ref}}^2)$
 - Where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Application in Multiplex Immunofluorescence (mIF)

A significant application of **ATTO 465** and its derivatives is in multiplex immunofluorescence (mIF), a technique for visualizing multiple protein targets within a single tissue section.^{[10][11][12][13]} A derivative, **ATTO 465**-pentafluoroaniline (**Atto 465-p**), has been shown to be an effective nuclear stain.^{[10][11][14][15]} Its unique spectral properties allow it to be used in the violet-blue region of the spectrum, freeing up the 405 nm channel, which is traditionally used for nuclear counterstains like DAPI, for another target protein.^{[10][11][13][14]}

The following diagram illustrates a generalized workflow for a 6-plex mIF experiment utilizing **ATTO 465-p** as the nuclear stain.



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Multiplex Immunofluorescence Workflow with **ATTO 465-p**.

This workflow demonstrates the sequential nature of tyramide signal amplification-based mIF. After preparing the tissue, a series of staining cycles are performed, each involving a primary antibody, a horseradish peroxidase (HRP)-conjugated secondary antibody, and a tyramide-linked fluorophore (e.g., Opal dyes). A key step is the stripping of antibodies after each cycle while the fluorophore remains covalently bound. After all protein targets are labeled, **ATTO 465-p** is used as a final nuclear counterstain before the slide is imaged using a multispectral imaging system. This approach, enabled by the distinct spectral profile of **ATTO 465-p**, expands the multiplexing capability of immunofluorescence assays.^{[10][14]}

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